5-Methylpyrrolidin-3-amine
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Overview
Description
5-Methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group attached to the third carbon of the pyrrolidine ring. It is a versatile compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid or its esters. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under mild conditions to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The process may include the catalytic hydrogenation of appropriate precursors, followed by purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amines or amides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted pyrrolidines, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-Methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the methyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidin-2-one: A lactam derivative with a carbonyl group at the second position.
Uniqueness
5-Methylpyrrolidin-3-amine is unique due to the presence of the methyl group at the third carbon, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-4-2-5(6)3-7-4/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVQHSVRIOLLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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